3-Vinyl-benzo[d]isoxazole
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Overview
Description
3-Vinyl-benzo[d]isoxazole is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring with a vinyl group attached to the third position. Isoxazoles are known for their significant biological activities and therapeutic potential, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinyl-benzo[d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a vinyl-substituted benzene derivative . This reaction can be catalyzed by various metal catalysts such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Vinyl-benzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3-formyl-benzo[d]isoxazole or 3-carboxy-benzo[d]isoxazole.
Reduction: Formation of 3-amino-benzo[d]isoxazole.
Substitution: Formation of various substituted benzo[d]isoxazole derivatives.
Scientific Research Applications
3-Vinyl-benzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Vinyl-benzo[d]isoxazole involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The vinyl group can undergo further chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
3-Methyl-benzo[d]isoxazole: Similar structure but with a methyl group instead of a vinyl group.
3-Phenyl-benzo[d]isoxazole: Contains a phenyl group at the third position.
3-Ethyl-benzo[d]isoxazole: Features an ethyl group at the third position.
Uniqueness: 3-Vinyl-benzo[d]isoxazole is unique due to the presence of the vinyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
3-ethenyl-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-8-7-5-3-4-6-9(7)11-10-8/h2-6H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRRRLHKQRVUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NOC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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